Methyl 2-hydroxydecanoate
CAS No.: 71271-24-4
Cat. No.: VC21238598
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71271-24-4 |
|---|---|
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | methyl 2-hydroxydecanoate |
| Standard InChI | InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 |
| Standard InChI Key | HHHKXSXAGVRUSM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C(=O)OC)O |
| Canonical SMILES | CCCCCCCCC(C(=O)OC)O |
| Appearance | Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Introduction
Physical and Chemical Properties
Structural Characteristics
Methyl 2-hydroxydecanoate has a molecular formula of C11H22O3, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration. The structural backbone consists of a straight ten-carbon chain with functional groups at specific positions. The compound's IUPAC name properly describes this arrangement: methyl 2-hydroxydecanoate.
The molecular structure can be represented by the following chemical identifiers:
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InChI: InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3
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Canonical SMILES: CCCCCCCCC(C(=O)OC)O
The hydroxyl group at the second carbon position is a key structural feature that influences the compound's chemical behavior. This position creates a chiral center in the molecule, potentially leading to stereoisomers with different biological activities and chemical properties. The methyl ester group at the end of the chain contributes to the compound's solubility profile and reactivity patterns.
Physical Properties
Methyl 2-hydroxydecanoate possesses physical properties that are consistent with its structure as a medium-chain fatty acid ester. These properties influence its behavior in various chemical and biological systems, as well as its potential applications in research and industry.
Table 1: Physical Properties of Methyl 2-hydroxydecanoate
| Property | Value |
|---|---|
| Molecular Weight | 202.29 g/mol |
| Physical State | Liquid at room temperature |
| Density | 0.956 g/cm³ |
| Boiling Point | 249°C at 760 mmHg |
| Flash Point | 103.2°C |
| Solubility | Soluble in organic solvents; limited water solubility |
| Appearance | Clear, colorless to pale yellow liquid |
These physical properties are important considerations when handling the compound in laboratory settings or when incorporating it into industrial processes. The relatively high boiling point and flash point indicate stability under normal laboratory conditions, while its solubility profile affects extraction and purification procedures.
Chemical Properties
The chemical properties of methyl 2-hydroxydecanoate are largely determined by the presence of its functional groups—specifically the hydroxyl group at the second carbon position and the methyl ester group. These functional groups serve as reaction sites for various chemical transformations.
The hydroxyl group can participate in oxidation reactions, forming a ketone at the second carbon position. It can also engage in substitution reactions, where the hydroxyl is replaced by another functional group. Additionally, this group can form hydrogen bonds with appropriate molecules, influencing the compound's interactions in biological systems.
The methyl ester group is susceptible to hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid and methanol. This group can also undergo transesterification reactions with other alcohols, leading to different ester derivatives. Reduction reactions targeting the ester group can produce the corresponding alcohol.
The combination of these functional groups in methyl 2-hydroxydecanoate creates a molecule with versatile chemical reactivity, making it valuable in organic synthesis and as a subject for studying reaction mechanisms and kinetics.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of methyl 2-hydroxydecanoate in laboratory settings typically involves the esterification of 2-hydroxydecanoic acid with methanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
The general reaction conditions involve heating the reaction mixture under reflux to drive the equilibrium toward the ester product. The water produced during the reaction is often removed using a Dean-Stark apparatus or molecular sieves to further shift the equilibrium in favor of the product.
Industrial Production Methods
Industrial production of methyl 2-hydroxydecanoate employs methods that are optimized for larger scales and economic efficiency. One common approach involves the reaction of n-decanol with sodium hydroxide to generate the corresponding sodium salt of hydroxydecanoic acid. This intermediate is then reacted with formyl chloride to produce the target compound.
Another industrial method involves the enzymatic synthesis using lipases or other biocatalysts. This approach offers advantages in terms of stereoselectivity and milder reaction conditions, which can be particularly important when producing the compound for pharmaceutical or food-related applications.
The choice of production method depends on factors such as the required purity, scale of production, cost considerations, and the intended application of the final product. Each method presents its own set of advantages and limitations that must be carefully evaluated in industrial settings.
Chemical Reactivity
Reduction Reactions
Reduction reactions involving methyl 2-hydroxydecanoate typically target the ester functional group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), with the former being more reactive and capable of reducing the ester to the corresponding alcohol.
The reduction of methyl 2-hydroxydecanoate with LiAlH4 yields 2-hydroxydecanol, a compound with two hydroxyl groups. This diol product has different physical properties and chemical reactivity compared to the starting material, making this transformation useful for the synthesis of specialized compounds.
Selective reduction methods that target only specific functional groups can also be employed, depending on the desired product and the reaction conditions used. These selective approaches are particularly valuable in multi-step synthetic pathways where preserving certain functional groups is necessary.
Substitution Reactions
The hydroxyl group at the second carbon position of methyl 2-hydroxydecanoate can participate in various substitution reactions. Treatment with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the hydroxyl group to the corresponding halide (chloride or bromide, respectively).
Biological Activity
Health Implications
The potential health implications of methyl 2-hydroxydecanoate stem from its structural characteristics as a medium-chain fatty acid derivative. Medium-chain fatty acids are known for their potential benefits related to energy metabolism, weight management, and gut health.
Table 2: Potential Health Implications of Medium-Chain Fatty Acid Derivatives
| Aspect | Potential Effect |
|---|---|
| Energy Metabolism | Rapid absorption and utilization for energy |
| Weight Management | Possible enhancement of metabolic rate |
| Gut Health | Potential promotion of beneficial gut microbiota |
| Insulin Sensitivity | Possible influence on glucose metabolism |
While these potential effects are associated with medium-chain fatty acids in general, the specific impact of methyl 2-hydroxydecanoate requires further investigation. The hydroxylation at the second carbon position may modify its biological activity compared to non-hydroxylated fatty acid esters.
Understanding the specific health implications of methyl 2-hydroxydecanoate would require dedicated research focusing on its metabolism, biological targets, and physiological effects in various systems. This represents an important area for future scientific inquiry.
Applications in Research and Industry
Scientific Research Applications
In scientific research, methyl 2-hydroxydecanoate serves several important functions. It is utilized as a reagent in organic synthesis, contributing to the development of more complex molecules with specific structural features. The compound's defined structure and reactivity make it valuable as a standard in analytical methods, particularly in studies involving fatty acid metabolism.
In biological research, methyl 2-hydroxydecanoate can function as a substrate for enzymatic studies, helping researchers understand the mechanisms and specificity of enzymes involved in lipid metabolism. This application is particularly relevant in metabolic research, where it can aid in elucidating pathways involving fatty acids and their derivatives.
The compound has also been identified in metabolomic studies, where its presence and concentration in biological samples can provide insights into metabolic states and potential disease markers. Research has indicated associations between metabolites like methyl 2-hydroxydecanoate and various physiological parameters, including electrolyte balance.
Industrial Uses
In industrial settings, methyl 2-hydroxydecanoate finds applications in the production of specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial compounds, particularly those requiring specific functional group arrangements.
The compound has potential applications in the development of biofuels and other sustainable chemical products. Its properties may contribute to enhancing fuel stability in biodiesel blends, addressing one of the challenges in the widespread adoption of biofuels.
Additionally, the pharmaceutical and cosmetic industries may utilize methyl 2-hydroxydecanoate in the development of new products. The compound's ability to interact with biological systems through its functional groups makes it a candidate for various applications in these fields, although specific commercial applications may require further research and development.
Comparison with Related Compounds
Structural Analogues
Methyl 2-hydroxydecanoate belongs to a family of hydroxy fatty acid esters that vary in their carbon chain length and the position of the hydroxyl group. Comparing this compound with its structural analogues provides insights into the relationship between structure and properties in this class of compounds.
Table 3: Comparison of Methyl 2-hydroxydecanoate with Structural Analogues
| Compound | Chemical Formula | Distinguishing Feature |
|---|---|---|
| Methyl 2-hydroxydecanoate | C11H22O3 | Standard reference compound |
| Methyl 2-hydroxydodecanoate | C13H26O3 | Longer carbon chain (C12) |
| Methyl 10-hydroxydecanoate | C11H22O3 | Hydroxyl at C10 instead of C2 |
| Methyl 2-hydroxycaproate | C7H14O3 | Shorter carbon chain (C6) |
The chain length affects properties such as solubility, melting point, and biological activity. Longer chains typically exhibit decreased water solubility and increased melting points. The position of the hydroxyl group influences the compound's reactivity and its interaction with biological targets such as enzymes and receptors.
These structural differences result in distinct physical and chemical properties that make each compound suitable for specific applications. The unique features of methyl 2-hydroxydecanoate, particularly its hydroxylation pattern and chain length, determine its specific applications in research and industry.
Functional Analogues
Beyond structural similarities, methyl 2-hydroxydecanoate can be compared with compounds that share functional similarities despite having different structural frameworks. These functional analogues may include other compounds with similar reactivity patterns or biological activities.
Compounds containing the 2-hydroxy ester motif, regardless of the specific carbon chain length, often share similar reactivity patterns in chemical reactions. This includes reactions involving the hydroxyl group, such as oxidation and substitution, as well as reactions targeting the ester functionality.
In biological systems, functional analogues may include compounds that interact with the same enzymes or receptor systems. These interactions depend on the compound's ability to adopt specific conformations and present its functional groups in orientations that facilitate binding to biological targets.
Understanding the relationships between methyl 2-hydroxydecanoate and its functional analogues helps in predicting its behavior in various systems and in designing new compounds with desired properties based on established structure-activity relationships.
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